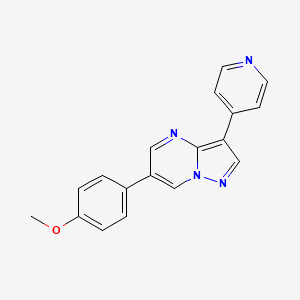

3-(Pyridin-4-yl)-6-(4-methoxyphenyl)-pyrazolo(1,5-A)pyrimidine

Description

Properties

IUPAC Name |

6-(4-methoxyphenyl)-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O/c1-23-16-4-2-13(3-5-16)15-10-20-18-17(11-21-22(18)12-15)14-6-8-19-9-7-14/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCIUJVPXUPSFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=NC=C4)N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)-6-(4-methoxyphenyl)-pyrazolo(1,5-A)pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the following steps:

Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the pyridin-4-yl and 4-methoxyphenyl groups. These reactions often require the use of catalysts and specific reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)-6-(4-methoxyphenyl)-pyrazolo(1,5-A)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Basic Information

- Molecular Formula: C₁₈H₁₄N₄O

- Molecular Weight: 302.33 g/mol

- CAS Number: 216661-58-4

- PubChem ID: 5329458

Physicochemical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Solubility | 0.0532 mg/ml |

| Log P (octanol-water partition coefficient) | 2.73 |

| BBB Permeant | Yes |

| CYP Inhibition | CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4 |

These properties indicate that the compound is likely to exhibit good bioavailability and potential for central nervous system penetration due to its ability to cross the blood-brain barrier.

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrazolo[1,5-a]pyrimidines. Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways associated with cell growth and survival. For instance, a derivative of this compound was shown to induce apoptosis in breast cancer cells by activating caspase pathways.

Antimicrobial Properties

The antimicrobial potential of pyrazolo[1,5-a]pyrimidines has also been investigated. Compounds within this class have demonstrated activity against a range of pathogens, including bacteria and fungi. The mechanism typically involves interference with microbial DNA synthesis or disruption of cell wall integrity.

Neuroprotective Effects

Research suggests that this compound may exert neuroprotective effects, potentially through the inhibition of neuroinflammatory processes and oxidative stress. Such properties make it a candidate for further exploration in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Studies

-

Antitumor Activity

- Study: A study published in Cancer Letters demonstrated that a related pyrazolo[1,5-a]pyrimidine derivative inhibited proliferation in various cancer cell lines.

- Findings: The compound reduced cell viability by over 50% at concentrations as low as 10 µM and induced apoptosis through mitochondrial pathways.

-

Antimicrobial Activity

- Study: Research published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyrazolo[1,5-a]pyrimidine derivatives.

- Findings: The lead compound exhibited significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL.

-

Neuroprotective Study

- Study: An investigation reported in Neurobiology of Disease assessed the neuroprotective effects of a similar compound in a mouse model of Alzheimer's disease.

- Findings: Treatment with the compound resulted in reduced amyloid plaque formation and improved cognitive function as measured by behavioral tests.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)-6-(4-methoxyphenyl)-pyrazolo(1,5-A)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit structure-dependent pharmacological profiles. Below is a systematic comparison of the target compound with structurally related analogs:

Positional Isomerism in Pyridine Substituents

- 6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine (CAS 216661-72-2) Key Difference: The pyridine substituent is at position 3 instead of 3. Impact: Positional isomerism alters electronic distribution and steric interactions.

Substituent Variations on the Aryl Group

- 6-(4-Fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 1036762-04-5)

- 6-(4-Methoxyphenyl)-3-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine Key Difference: Pyridin-4-yl is replaced with thiophen-2-yl.

Isomeric Pyrazolopyrimidine Scaffolds

- 5-{[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one (10b) Key Difference: Pyrazolo[3,4-d]pyrimidine core instead of pyrazolo[1,5-a]pyrimidine.

Functional Group Additions

- 6-[4-(2-(Piperidin-1-yl)ethoxy)phenyl]-3-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine (DM-3189EZSolution)

Structural and Pharmacological Data Table

Research Findings and Implications

- Substituent Position Matters : The pyridin-4-yl group in the target compound likely enhances kinase binding compared to pyridin-3-yl analogs due to better spatial alignment .

- Methoxy vs. Fluoro : The 4-methoxyphenyl group improves solubility and hydrogen-bonding capacity, whereas 4-fluorophenyl prioritizes lipophilicity and stability .

- Scaffold Isomerism : Pyrazolo[1,5-a]pyrimidines generally exhibit stronger kinase inhibition than pyrazolo[3,4-d]pyrimidines due to greater planarity and purine mimicry .

Biological Activity

The compound 3-(Pyridin-4-yl)-6-(4-methoxyphenyl)-pyrazolo(1,5-A)pyrimidine represents a significant class of heterocyclic compounds known for their diverse biological activities. These compounds, particularly those within the pyrazolo[1,5-a]pyrimidine family, have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(Pyridin-4-yl)-6-(4-methoxyphenyl)-pyrazolo(1,5-A)pyrimidine is . Its structure features a pyrazolo[1,5-a]pyrimidine core substituted with a pyridine and a methoxyphenyl group. The presence of these functional groups is crucial for its biological activity.

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit their biological effects primarily through the inhibition of various kinases. For instance, they have been shown to inhibit FLT3 and VEGFR2 kinases effectively, which are critical in cancer progression and angiogenesis. The inhibition of these targets can lead to reduced tumor growth and improved therapeutic outcomes in cancer models .

Anticancer Activity

Numerous studies have reported the anticancer potential of pyrazolo[1,5-a]pyrimidines. For example:

- In vitro studies demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer), with IC50 values indicating significant potency against these cells .

- In vivo studies using xenograft models showed that administration of related compounds led to complete tumor regression without significant toxicity at doses as low as 10 mg/kg .

Anti-inflammatory Effects

Some derivatives have also exhibited anti-inflammatory properties. For instance:

- Compounds were found to reduce LPS-induced glial inflammation in BV-2 cells and oxidative neurotoxicity in HT-22 cells. This suggests potential applications in treating neurodegenerative diseases where inflammation plays a key role .

Neuroprotective Effects

The neuroprotective capabilities of these compounds are linked to their ability to modulate pathways involved in oxidative stress and inflammation. This is particularly relevant in conditions such as Alzheimer's disease, where reducing neuroinflammation can mitigate disease progression .

Structure-Activity Relationship (SAR)

The biological activity of 3-(Pyridin-4-yl)-6-(4-methoxyphenyl)-pyrazolo(1,5-A)pyrimidine can be significantly influenced by its structural modifications:

- Substituents on the pyrazole ring : Variations at positions 3 and 6 have been shown to enhance potency against specific targets.

- Functional groups : The presence of electron-donating or withdrawing groups can alter the compound's interaction with target proteins, affecting its overall efficacy .

Case Studies

Several studies have explored the biological activity of pyrazolo[1,5-a]pyrimidines:

Q & A

Q. What are the recommended synthetic routes for 3-(Pyridin-4-yl)-6-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine, and how can reaction yields be optimized?

A common method involves cyclocondensation of pyrazole-5-amine precursors with substituted aldehydes or ketones under reflux conditions. For example, similar derivatives (e.g., compound 11 in ) were synthesized by refluxing precursors in pyridine for 5 hours, followed by neutralization with HCl and crystallization from dioxane, yielding 70% . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., pyridine) enhance reaction efficiency.

- Temperature control : Reflux at 80–100°C minimizes side reactions.

- Purification : Gradient recrystallization (e.g., ethanol or dioxane) improves purity.

Q. What safety protocols are critical when handling pyrazolo[1,5-a]pyrimidine derivatives?

Safety measures include:

- Ventilation : Use fume hoods to avoid inhalation exposure (evidenced by first-aid guidelines for pyrazolo[1,5-a]pyrimidin-6-amine in ) .

- Waste disposal : Segregate chemical waste and collaborate with certified disposal services to prevent environmental contamination (as noted for pyrazolo derivatives in ) .

- Emergency response : For inhalation exposure, immediately move to fresh air and seek medical attention .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–8.5 ppm and methoxy groups at δ 3.8 ppm) .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks matching calculated values) .

- IR spectroscopy : Identifies functional groups (e.g., C≡N stretches at ~2200 cm⁻¹) .

Advanced Research Questions

Q. How does the crystal structure of pyrazolo[1,5-a]pyrimidine derivatives inform their reactivity and intermolecular interactions?

Single-crystal X-ray diffraction (e.g., orthorhombic Pbca space group for a derivative in ) reveals:

- Packing motifs : π-π stacking between pyridyl and methoxyphenyl groups stabilizes the lattice .

- Bond lengths : C–N bonds in the pyrimidine ring (1.32–1.35 Å) indicate partial double-bond character, influencing electrophilic substitution .

- Torsional angles : Dihedral angles between substituents (e.g., 15–25°) affect solubility and binding to biological targets .

Q. What methodologies are used to evaluate the biological activity of pyrazolo[1,5-a]pyrimidines, and how do structural modifications alter efficacy?

- Enzyme inhibition assays : Measure IC50 values against kinases or phosphatidylinositol-3-kinaseβ (PI3Kβ) using fluorescence polarization (e.g., derivatives in showed nM-level inhibition) .

- Antimicrobial testing : Broth microdilution assesses MIC values against bacterial strains (e.g., pyrazolo-pyrido-pyrimidine-diones in exhibited activity at 8–32 µg/mL) .

- SAR studies : Trifluoromethyl groups enhance metabolic stability (), while methoxy substituents improve membrane permeability .

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Control experiments : Replicate assays under identical conditions (e.g., pH, temperature) to isolate variables.

- Structural validation : Confirm compound purity via HPLC and crystallography (e.g., discrepancies in antitrypanosomal activity may arise from polymorphic forms, as noted in ) .

- Data normalization : Use reference standards (e.g., ’s guidelines for pharmaceutical analysis) to ensure consistency in IC50 calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.